3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile
CAS No.: 51054-44-5
Cat. No.: VC7634193
Molecular Formula: C21H27N3O2
Molecular Weight: 353.466
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51054-44-5 |
|---|---|
| Molecular Formula | C21H27N3O2 |
| Molecular Weight | 353.466 |
| IUPAC Name | 3-cyclohexyl-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinoline-1-carbonitrile |
| Standard InChI | InChI=1S/C21H27N3O2/c1-25-19-10-15-8-9-23-14-24(17-6-4-3-5-7-17)13-16(12-22)21(23)18(15)11-20(19)26-2/h10-11,17H,3-9,13-14H2,1-2H3 |
| Standard InChI Key | CDFXHDABQJDUAK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)CCN3C2=C(CN(C3)C4CCCCC4)C#N)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, 3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile, reflects its polycyclic framework. The molecular formula, C21H27N3O2, corresponds to a molecular weight of 353.5 g/mol, calculated from atomic masses. Key structural elements include:
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A pyrimido[6,1-a]isoquinoline core with partial saturation at positions 3,4,6,7.
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Methoxy groups at positions 9 and 10.
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A cyclohexyl substituent at position 3.
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A nitrile group at position 1.
Stereochemical Considerations
Synthesis and Physicochemical Properties
| Parameter | Inference from Structural Analogs |
|---|---|
| Binding Affinity (Ki) | Estimated 10–100 nM range |
| Selectivity | Moderate over VMAT1 |
| Metabolic Pathway | Hepatic CYP450-mediated oxidation |
The cyclohexyl group may enhance blood-brain barrier permeability compared to aliphatic analogs, potentially improving central nervous system bioavailability.
Antineoplastic Activity
Comparative Analysis with Related Compounds
Structural Analog: (+)-β-Dihydrotetrabenazine
The tetrabenazine metabolite (PubChem CID 14580382) shares several features with the target compound:
| Feature | Target Compound | (+)-β-Dihydrotetrabenazine |
|---|---|---|
| Core Structure | Pyrimido-isoquinoline | Pyrido-isoquinoline |
| Substituents | Cyclohexyl, nitrile | Isobutyl, hydroxyl |
| Molecular Weight | 353.5 g/mol | 319.4 g/mol |
| Bioactivity | Predicted VMAT2 inhibition | Known VMAT2 inhibition |
The cyclohexyl group in the target compound may confer enhanced lipid solubility compared to the isobutyl chain in dihydrotetrabenazine, potentially altering pharmacokinetic profiles.
Industrial and Research Applications
Chemical Intermediate
The compound’s multifunctional structure makes it a versatile precursor for synthesizing:
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Polycyclic amines for catalytic applications.
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Ligands for transition-metal complexes.
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